3,5-difluoro-N-[4-[(2R)-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]benzamide
Description
The compound 3,5-difluoro-N-[4-[(2R)-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]benzamide is a benzamide derivative featuring a stereospecific sulfonamide group and a 3,5-difluorinated aromatic ring.
Properties
IUPAC Name |
3,5-difluoro-N-[4-[1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2O3S/c1-12(2)27(25,26)22-11-13(3)14-4-6-18(7-5-14)23-19(24)15-8-16(20)10-17(21)9-15/h4-10,12-13,22H,11H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOXQYLJOQAHST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-difluoro-N-[4-[(2R)-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]benzamide typically involves multiple steps. One common approach is to start with the appropriate fluorinated benzene derivatives and introduce the sulfonylamino group through a series of reactions. These reactions often require specific catalysts and conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and reduced environmental impact. The process may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3,5-difluoro-N-[4-[(2R)-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,5-difluoro-N-[4-[(2R)-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-difluoro-N-[4-[(2R)-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence lists several benzamide derivatives with analogous backbones but varying substituents (Table 1). These compounds share a common benzamide core linked to a phenylpropan-2-ylamine group, but differ in the nature of the substituents on the aromatic ring and the amine side chain. Below is a systematic comparison:
Table 1: Structural Comparison of 3,5-Difluoro-N-[4-[(2R)-1-(Propan-2-ylsulfonylamino)propan-2-yl]phenyl]benzamide and Analogues
Key Observations
Substituent Effects on Lipophilicity :
- The 3,5-difluoro substitution in the target compound likely increases electronegativity and reduces metabolic degradation compared to alkoxy groups (e.g., butoxy, pentyloxy) in Compounds 9–15. Fluorine’s small size and high electronegativity may enhance membrane permeability relative to bulkier alkoxy chains .
- Alkoxy groups (e.g., methoxy, ethoxy) in Compounds 15–17 contribute to higher lipophilicity, which could improve tissue penetration but reduce aqueous solubility.
Stereochemical and Functional Group Variations: The propan-2-ylsulfonylamino group in the target compound introduces a sulfonamide moiety, which is absent in Compounds 9–16. Compounds 9–14 and 15–17 feature a hydroxy-3-phenylpropan-2-yl side chain with an S-configuration, whereas the target compound adopts an R-configuration. Stereochemistry critically influences target selectivity and potency.
Acetylation of Hydroxyl Groups :
- Compounds 15–17 include acetylated hydroxyl groups , which may act as prodrugs. The acetyl group could enhance oral bioavailability by masking polar hydroxyls, with enzymatic hydrolysis releasing the active form in vivo.
Hypothetical Pharmacological Implications
- The sulfonamide group in the target compound may confer superior inhibition of enzymes like carbonic anhydrase or proteases compared to Compounds 9–17, which lack this moiety.
- The 3,5-difluoro substitution could reduce cytochrome P450-mediated metabolism, prolonging half-life relative to Compounds 15–17 with methoxy/ethoxy groups.
Biological Activity
3,5-Difluoro-N-[4-[(2R)-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of inflammatory diseases and as an integrin inhibitor. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 489.64 g/mol. It features a difluorobenzamide core, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant α4 integrin-inhibitory action , which is vital in conditions where integrin-mediated adhesion processes contribute to inflammation and other pathological states. The α4 integrin is known to play a role in leukocyte adhesion and migration, making it a target for anti-inflammatory therapies.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Integrin Inhibition | Inhibits α4 integrin, potentially reducing inflammation in various diseases. |
| Anticancer Potential | Exhibits cytotoxic effects against certain cancer cell lines (IC50 values). |
| Antimicrobial Activity | Displays activity against specific pathogens (e.g., Trypanosoma spp.). |
The compound's mechanism involves binding to the α4 integrin receptor, which interferes with its interaction with vascular cell adhesion molecule 1 (VCAM-1). This inhibition can lead to reduced leukocyte infiltration in inflamed tissues, thereby alleviating symptoms associated with inflammatory diseases.
Case Studies and Research Findings
- Integrin Inhibition Studies :
- Cytotoxicity Assessments :
- Antimicrobial Activity :
Synthesis and Structural Characterization
The synthesis of 3,5-difluoro-N-[4-[(2R)-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]benzamide involves multiple steps including the formation of the sulfonamide linkage and the introduction of fluorine atoms. Characterization techniques such as NMR spectroscopy confirm the structure and purity of the synthesized compound.
Q & A
Q. Can cryo-EM resolve the compound’s binding mode in complex with large macromolecular assemblies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
